1-(2-Methylphenyl)cyclobutane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

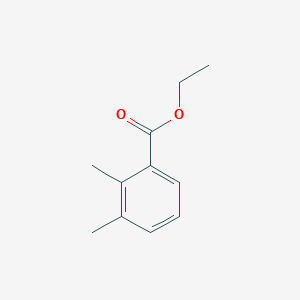

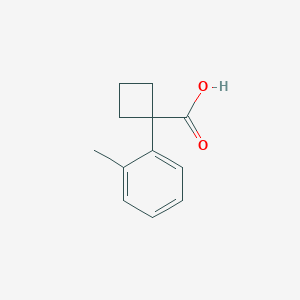

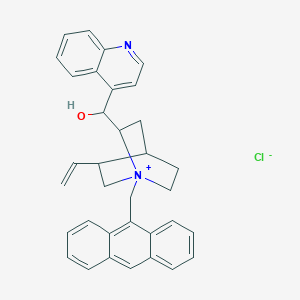

1-(2-Methylphenyl)cyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 151157-47-0. Its molecular weight is 190.24 . The IUPAC name for this compound is 1-(2-methylphenyl)cyclobutanecarboxylic acid .

Molecular Structure Analysis

The InChI code for 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid is 1S/C12H14O2/c1-9-5-2-3-6-10(9)12(11(13)14)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid are not available, cyclobutanes in general can undergo a variety of reactions. For example, they can participate in cross-coupling reactions with aryl or benzyl halides to produce structurally diversified products .Wissenschaftliche Forschungsanwendungen

Use in Biomedical Applications

Specific Scientific Field

Biomedical Science

Summary of the Application

“1-(2-Methylphenyl)cyclobutane-1-carboxylic acid” can be used as an intermediate in the stereoselective synthesis of suitable candidates for biomedical purposes . These include surfactants, gelators for hydroxylic solvents, and metal cation ligands .

Methods of Application or Experimental Procedures

The common structural feature of all the synthesized products is the presence of a cis or trans-1,2- or cis-1,3-difunctionalized cyclobutane ring . The key intermediates, including enantiomerically pure 1,3-diamines and 1,3-amino alcohols, have been prepared from β-amino acid derivatives .

Results or Outcomes

The synthesized products are suitable candidates to be used as surfactants, gelators for hydroxylic solvents, or metal cation ligands, with potential use in several fields including biomedical applications .

Use in Organic Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

“1-(2-Methylphenyl)cyclobutane-1-carboxylic acid” can be used as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure .

Methods of Application or Experimental Procedures

The synthesis of cyclobutanecarboxylic acid can be achieved via several methods, often involving the formation of the cyclobutane ring in a later step due to its high ring strain. One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation .

Results or Outcomes

The synthesized cyclobutanecarboxylic acid can be used to construct complex molecules, especially those requiring a cyclobutane structure .

Use in Pharmaceutical Synthesis

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Cyclobutanecarboxylic acid and its derivatives, such as the cyclobutanecarboxylate esters and amides, have numerous applications in the pharmaceutical industry .

Methods of Application or Experimental Procedures

Cyclobutanecarboxylic acid can react with amines under suitable conditions to form amides, which are pivotal in biochemistry and pharmaceutical synthesis .

Results or Outcomes

The synthesized amides can be used in the pharmaceutical industry for various applications .

Use in Agrochemical Synthesis

Specific Scientific Field

Agrochemical Science

Summary of the Application

Cyclobutanecarboxylic acid and its derivatives, such as “1-(2-Methylphenyl)cyclobutane-1-carboxylic acid”, can be used in the synthesis of agrochemicals .

Methods of Application or Experimental Procedures

The synthesis of cyclobutanecarboxylic acid derivatives can be achieved via several methods, often involving the formation of the cyclobutane ring in a later step due to its high ring strain .

Results or Outcomes

The synthesized agrochemicals can be used in various agricultural applications .

Use in Advanced Materials Synthesis

Specific Scientific Field

Materials Science

Summary of the Application

Cyclobutanecarboxylic acid and its derivatives can be used in the synthesis of advanced materials .

Methods of Application or Experimental Procedures

The synthesis of advanced materials often involves complex chemical reactions, and “1-(2-Methylphenyl)cyclobutane-1-carboxylic acid” can be used as a building block in these reactions .

Results or Outcomes

The synthesized advanced materials can have various applications in industries such as electronics, energy, and more .

Safety And Hazards

Safety information for 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid indicates that it has a GHS07 pictogram and the signal word "Warning" . It’s advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Eigenschaften

IUPAC Name |

1-(2-methylphenyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9-5-2-3-6-10(9)12(11(13)14)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSYHHVWRKEZFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CCC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40632647 |

Source

|

| Record name | 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylphenyl)cyclobutane-1-carboxylic acid | |

CAS RN |

151157-47-0 |

Source

|

| Record name | 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B172758.png)